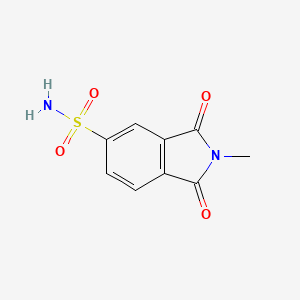
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is a useful research compound. Its molecular formula is C9H8N2O4S and its molecular weight is 240.23. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Sulfonamide Derivatives
A study by Filimonov et al. (2006) describes the synthesis of novel sulfonamide derivatives starting from 3,5-dimethylisoxazole, demonstrating a method for generating diverse aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle. This research highlights the chemical versatility and potential for creating new compounds with sulfonamide groups for various applications (Filimonov et al., 2006).
Carbonic Anhydrase Inhibition for Cancer Therapy
Wilkinson et al. (2006) developed a novel class of glycoconjugate benzene sulfonamides to inhibit carbonic anhydrase isozymes, particularly hCA IX, which is overexpressed in hypoxic tumors. This approach targets new cancer therapies by inhibiting tumor-associated carbonic anhydrase IX, demonstrating the therapeutic potential of sulfonamide derivatives (Wilkinson et al., 2006).
Structural and Spectroscopic Analysis
Alaşalvar et al. (2016) performed a comprehensive analysis of the crystal structure and spectroscopic properties of a specific sulfonamide derivative, providing insights into the molecular and crystal structure of sulfonamides. This research supports the development of advanced materials and pharmaceuticals by elucidating the structural properties of sulfonamide compounds (Alaşalvar et al., 2016).
Patent Review on Sulfonamides
Carta et al. (2012) provided a review of the main classes of sulfonamides investigated between 2008 and 2012, highlighting their importance in clinical applications, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and anticancer drugs. This review underscores the ongoing research and development efforts to explore new sulfonamide-based drugs for various therapeutic applications (Carta et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide are yet to be identified. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound It is known that indole derivatives interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s predicted density is 1368±006 g/cm3, and its boiling point is predicted to be 3457±250 °C . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound has diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s predicted vapor pressure is 6.04E-05mmHg at 25°C , suggesting that temperature could influence its stability and efficacy.
Eigenschaften
IUPAC Name |
2-methyl-1,3-dioxoisoindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3,(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTORYAQGVDUHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2548528.png)
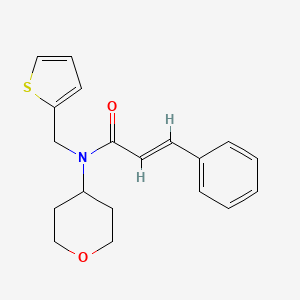
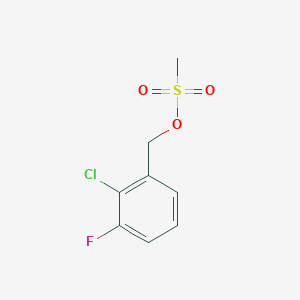
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
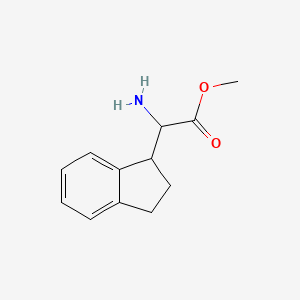
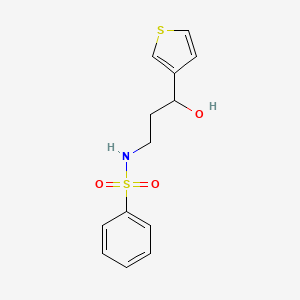
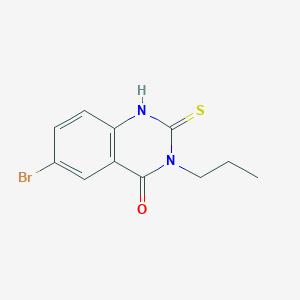
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)
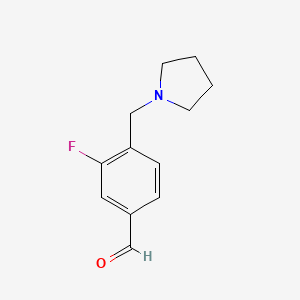


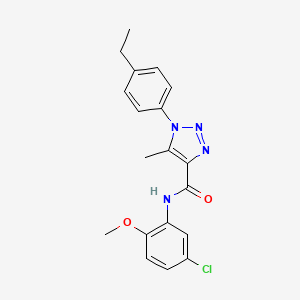
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2548549.png)
